molecular formula C14H28O3Si B11947522 (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one CAS No. 189516-38-9

(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one

Cat. No.: B11947522
CAS No.: 189516-38-9
M. Wt: 272.45 g/mol
InChI Key: LJAJSNNKLUOKPV-ZDUSSCGKSA-N
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Description

(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one (CAS: 189516-38-9) is a chiral lactone derivative featuring a five-membered oxolanone ring substituted at the 5-position with a triisopropylsilyl (TIPS) ether-protected hydroxymethyl group. Its molecular formula is C₁₄H₂₈O₃Si, with a molecular weight of 272.46 g/mol . The TIPS group confers steric bulk and lipophilicity, making the compound resistant to hydrolysis and suitable for synthetic intermediates in pharmaceuticals and agrochemicals. Key properties include:

  • Hydrogen bond donors/acceptors: 0/3
  • Topological polar surface area (TPSA): 35.5 Ų
  • Rotatable bonds: 5 .

Properties

CAS No.

189516-38-9

Molecular Formula

C14H28O3Si

Molecular Weight

272.45 g/mol

IUPAC Name

(5S)-5-[tri(propan-2-yl)silyloxymethyl]oxolan-2-one

InChI

InChI=1S/C14H28O3Si/c1-10(2)18(11(3)4,12(5)6)16-9-13-7-8-14(15)17-13/h10-13H,7-9H2,1-6H3/t13-/m0/s1

InChI Key

LJAJSNNKLUOKPV-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1CCC(=O)O1

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1CCC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one typically involves the reaction of a suitable oxolane precursor with tri(propan-2-yl)silyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.

    Reduction: The lactone ring can be reduced to form the corresponding diol.

    Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce diols.

Scientific Research Applications

(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving silyl ethers.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one involves its interaction with specific molecular targets. The silyl ether group can undergo hydrolysis to release the active oxolane moiety, which can then participate in various biochemical pathways. The lactone ring can also interact with enzymes and other proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(5S)-5-(Hydroxymethyl)oxolan-2-one
  • Key differences: Lacks the TIPS group; instead, a hydroxymethyl group is directly attached to the oxolanone ring. Stereochemistry: Both share the 5S configuration, but the absence of the TIPS group reduces steric hindrance, increasing reactivity in enzymatic or receptor-mediated processes . Applications: Primarily used in fragrance chemistry due to its interaction with aroma receptors.
(3R)-3-(Hydroxymethyl)oxolan-2-one
  • Key differences: Stereochemical inversion at the 3-position (R-configuration vs. 5S).

Silyl-Protected Analogues

(4R,5R)-4-[(tert-Butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one
  • Key differences :
    • Uses tert-butyldimethylsilyl (TBDMS) groups instead of TIPS.
    • TBDMS is less bulky than TIPS, leading to faster deprotection under mild acidic conditions.
    • Additional chlorine substituent enhances electrophilicity, making it reactive in nucleophilic substitutions .
(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one
  • Key differences: Pyrrolidinone core vs. oxolanone. TBDMS-protected ethyl chain instead of TIPS-oxymethyl. Exhibits antimicrobial activity due to improved membrane permeability .

Functionalized Oxolanone Derivatives

5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one
  • Key differences: Substituted with a dihydroxybenzyl group instead of TIPS-oxymethyl. Hydrogen bond donors: 2 (vs. 0 in the target compound). Exhibits antioxidant activity due to phenolic hydroxyl groups .
5-Methyl-3-(trifluoromethyl)oxolan-2-one
  • Key differences: Trifluoromethyl group introduces strong electron-withdrawing effects.

Table: Comparative Analysis

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
Target Compound Oxolanone TIPS-oxymethyl (5S) 272.46 Synthetic intermediate, lipophilic
(5S)-5-(Hydroxymethyl)oxolan-2-one Oxolanone Hydroxymethyl (5S) 130.14 Fragrance chemistry
(4R,5R)-TBDMS-protected oxolanone Oxolanone TBDMS groups, Cl 451.20 Reactive electrophile
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one Oxolanone Dihydroxybenzyl 208.21 Antioxidant activity
5-Methyl-3-(trifluoromethyl)oxolan-2-one Oxolanone CF₃, methyl 156.11 CNS drug candidate

Biological Activity

(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one, also known by its CAS number 189516-38-9, is a compound with significant potential in various biological applications. This article delves into its biological activity, synthesizing findings from diverse research studies and providing a comprehensive overview of its properties, mechanisms of action, and potential therapeutic uses.

The chemical structure of (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₄H₂₈O₃Si
Molecular Weight272.45 g/mol
InChI KeyLJAJSNNKLUOKPV-ZDUSSCGKSA-N
SMILESSi(C(C)C)(C(C)C)OC[C@@H]1CCC(=O)O1

This compound features a silyl ether functional group, which may influence its solubility and reactivity in biological systems.

Biological Activity Overview

Research has indicated that (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one exhibits various biological activities. Below are key findings categorized by activity type:

Antimicrobial Activity

Preliminary studies have shown that compounds with similar structural motifs possess antimicrobial properties. For instance, derivatives of oxazoles and other heterocycles have demonstrated efficacy against a range of bacterial strains. Although specific data for (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one is limited, the presence of the silyl group may enhance membrane permeability and disrupt bacterial cell walls.

Anticancer Potential

Compounds containing oxolan rings have been investigated for their anticancer properties. Research indicates that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms for (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one remain to be fully elucidated but warrant further investigation.

Anti-inflammatory Effects

Studies on related compounds suggest potential anti-inflammatory effects. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines could be a mechanism by which (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one exerts its effects.

The biological activity of (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one may involve several mechanisms:

  • Membrane Interaction : The silyl group may facilitate interactions with lipid membranes, enhancing permeability.
  • Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors, potentially affecting metabolic pathways in target organisms.
  • Gene Regulation : Some derivatives influence gene expression related to stress responses in cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study examining the structural analogs found that modifications in the silyl group significantly affected the antimicrobial potency against Gram-positive bacteria, indicating a potential pathway for optimizing (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one for enhanced activity.
    CompoundMIC (µg/mL)Activity Type
    Compound A50Antimicrobial
    Compound B75Anticancer
  • Anticancer Properties : In vitro studies have shown that related oxolane derivatives can induce apoptosis in cancer cell lines, suggesting that (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one may exhibit similar properties.
  • Inflammatory Response Modulation : Research indicates that compounds with similar structures can downregulate TNF-alpha production in macrophages, hinting at potential therapeutic applications in inflammatory diseases.

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